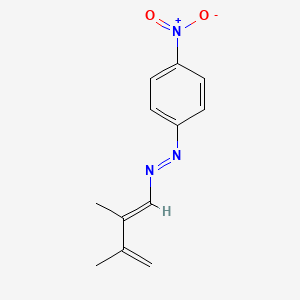![molecular formula C12H18ClNO6 B14457505 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 69821-44-9](/img/structure/B14457505.png)
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with a complex structure It is characterized by the presence of an acetyloxy group attached to an ethyl chain, which is further connected to a trimethylpyridinium ion The perchlorate anion balances the charge of the cationic part of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2,4,6-trimethylpyridine, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the Acetyloxy Group: The intermediate product is then treated with acetic anhydride in the presence of a base such as pyridine to introduce the acetyloxy group.
Formation of the Perchlorate Salt: Finally, the compound is reacted with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium ion can interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate: This compound has a similar structure but with phenyl groups instead of methyl groups.
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
Uniqueness
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
69821-44-9 |
|---|---|
Molecular Formula |
C12H18ClNO6 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl acetate;perchlorate |
InChI |
InChI=1S/C12H18NO2.ClHO4/c1-9-7-10(2)13(11(3)8-9)5-6-15-12(4)14;2-1(3,4)5/h7-8H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WIVYOEHXTWFABN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CCOC(=O)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


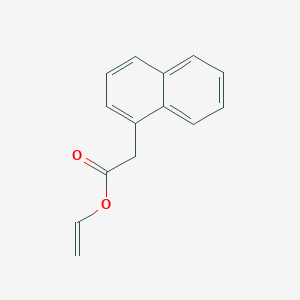
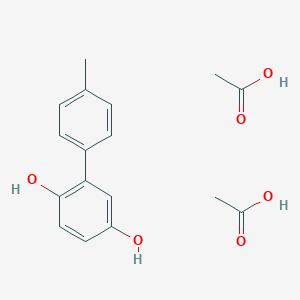
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
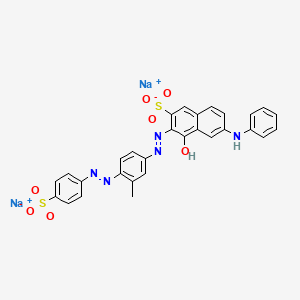

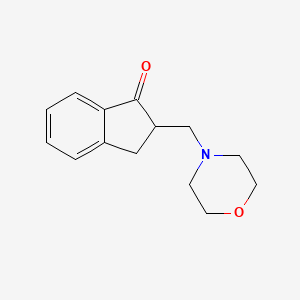
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)

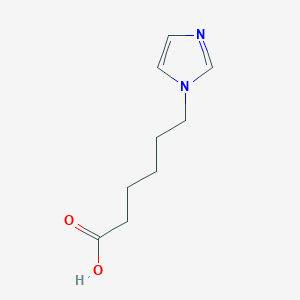
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
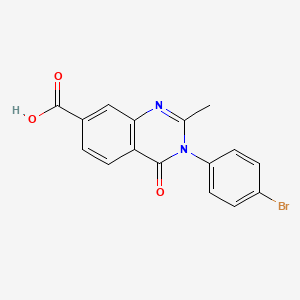
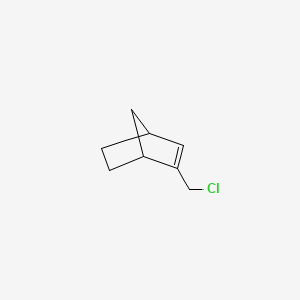
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
